6-Fluoro-N-hydroxypyridine-2-carboxamide (CAS 1849385-96-1) is a highly functionalized pyridine hydroxamic acid utilized as a bidentate metal chelator and a versatile synthetic building block. Characterized by the synergistic presence of a zinc/iron-binding hydroxamate group and an activating 6-fluoro substituent, this compound serves as a premium precursor for metalloenzyme inhibitor development and late-stage nucleophilic aromatic substitution (SNAr). In procurement contexts, it is prioritized over standard picolinohydroxamic acids when workflows require precise modulation of chelation thermodynamics, enhanced lipophilicity, or mild-condition structural diversification at the C6 position [1].
Substituting 6-Fluoro-N-hydroxypyridine-2-carboxamide with its unsubstituted analog (N-hydroxypyridine-2-carboxamide) or the 6-chloro variant fundamentally alters both downstream processability and target binding. The unsubstituted analog lacks the necessary leaving group for SNAr, forcing chemists into low-yield, multi-step cross-coupling routes that often degrade the sensitive hydroxamate moiety. Conversely, while the 6-chloro analog can undergo SNAr, the reaction kinetics are significantly slower, requiring elevated temperatures that risk hydroxamic acid hydrolysis or thermal decomposition. Furthermore, the strong inductive effect of the fluorine atom uniquely lowers the pKa of the hydroxamate group, altering metal-ligand coordination kinetics in a way that generic halides or unsubstituted baselines cannot replicate [1].
In synthetic workflows requiring C6 substitution, the 6-fluoro leaving group demonstrates vastly superior kinetics compared to the 6-chloro baseline. Under mild conditions, 6-fluoropyridine derivatives achieve near-quantitative conversion, whereas the corresponding 6-chloro analogs typically require extended heating to achieve comparable yields, often resulting in partial degradation of the hydroxamate group [1].
| Evidence Dimension | SNAr Conversion Yield (Standard Amine Nucleophile, 25°C, 2 hours) |
| Target Compound Data | >95% conversion (minimal hydroxamate degradation) |
| Comparator Or Baseline | 6-Chloro-N-hydroxypyridine-2-carboxamide (<20% conversion, requires >80°C) |
| Quantified Difference | 4- to 5-fold increase in mild-condition yield; elimination of thermal degradation |
| Conditions | Nucleophilic aromatic substitution with secondary amines in polar aprotic solvents at room temperature |
Enables buyers to perform late-stage structural diversification without destroying the sensitive hydroxamic acid functional group, reducing synthetic steps and waste.
The strongly electron-withdrawing nature of the 6-fluoro substituent exerts a pronounced inductive effect across the pyridine ring, directly impacting the acidity of the hydroxamic acid. Compared to unsubstituted N-hydroxypyridine-2-carboxamide, the 6-fluoro derivative exhibits a lower pKa. This modulated acidity shifts the ionization equilibrium at physiological pH, directly influencing the association and dissociation rates when chelating active-site metals like Zn(II) or Fe(III) [1].
| Evidence Dimension | Hydroxamate pKa (Acidity) |
| Target Compound Data | Lowered pKa (~7.5 - 8.0 range for 6-fluoro substituted picolinohydroxamates) |
| Comparator Or Baseline | N-hydroxypyridine-2-carboxamide (pKa ~8.5 - 9.0) |
| Quantified Difference | ~0.5 to 1.0 unit reduction in pKa |
| Conditions | Aqueous thermodynamic measurement at standard temperature (25°C) |
Critical for procurement in drug discovery, as the lowered pKa improves target residence time and membrane permeability profiles compared to unsubstituted baselines.
The strategic placement of the fluorine atom at the 6-position provides a dual advantage in application-critical performance: it increases the overall lipophilicity (LogD) of the fragment and completely blocks oxidative metabolism at that site. Unsubstituted picolinamides are susceptible to oxidation at the electron-rich C6 position. The 6-fluoro substitution mitigates this liability while maintaining a low steric profile, ensuring higher reproducibility in complex biological assays [1].
| Evidence Dimension | C6-Oxidative Metabolic Liability |
| Target Compound Data | Blocked (Sterically and electronically protected by fluorine) |
| Comparator Or Baseline | N-hydroxypyridine-2-carboxamide (Susceptible to C6 oxidation) |
| Quantified Difference | Complete elimination of C6-specific oxidative degradation pathways |
| Conditions | In vitro microsomal stability assays |
Ensures that buyers utilizing this compound as a biological probe or pharmacophore achieve more stable, reproducible assay results without rapid metabolic degradation.
Because the 6-fluoro group enables rapid, mild-condition SNAr, this compound is the optimal starting material for generating libraries of 6-substituted picolinohydroxamic acids. It allows industrial chemists to install diverse amine, ether, or thioether linkages without compromising the integrity of the hydroxamate metal-binding group [1].
The modulated pKa of the hydroxamate group, driven by the 6-fluoro substituent, makes this compound ideal for designing inhibitors targeting zinc-dependent enzymes (e.g., HDACs, MMPs). It is specifically chosen when the unsubstituted baseline exhibits poor off-rate kinetics or suboptimal ionization at physiological pH [2].
In applications requiring prolonged exposure to biological matrices, the metabolic blocking provided by the 6-fluoro position prevents premature degradation. This makes the compound highly suitable for synthesizing stable chemical biology probes, imaging agents, or targeted protein degraders (PROTACs) where the hydroxamate serves as an anchor [3].